

synthesis of kinase inhibitors with 4-Fluoro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Fluoro-5-iodopyridin-2-amine**

Cat. No.: **B3028219**

[Get Quote](#)

An Application Guide to the Synthesis of Kinase Inhibitors Utilizing **4-Fluoro-5-iodopyridin-2-amine**

Abstract

This technical guide provides an in-depth overview of the strategic application of **4-Fluoro-5-iodopyridin-2-amine** as a foundational building block for the synthesis of kinase inhibitors. We explore its unique structural attributes—orthogonally reactive sites at the C5-iodo and C2-amino positions, and the modulating effect of the C4-fluoro group—which make it an exceptionally versatile scaffold in drug discovery. This document details field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, as well as sequential reaction strategies for constructing complex heterocyclic cores. The methodologies are presented with a focus on the causal reasoning behind experimental choices, providing researchers with the necessary tools to design and execute robust synthetic routes towards novel kinase inhibitors.

Introduction: The Strategic Value of 4-Fluoro-5-iodopyridin-2-amine

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Within this class, **4-Fluoro-5-iodopyridin-2-amine** has emerged as a high-value starting material for the synthesis of targeted therapies, particularly kinase inhibitors. Its

utility stems from a combination of strategically placed functional groups that allow for controlled, sequential modifications to build molecular complexity.

- The C5-Iodo Group: This position serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a Pd(0) center, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This is the primary site for introducing aryl and heteroaryl diversity, which is critical for targeting the ATP-binding pocket of kinases.
- The C2-Amino Group: The primary amine at the C2 position is a versatile nucleophile. It can be
- To cite this document: BenchChem. [synthesis of kinase inhibitors with 4-Fluoro-5-iodopyridin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028219#synthesis-of-kinase-inhibitors-with-4-fluoro-5-iodopyridin-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com